Tert-butyl 2,5-diaminobenzoate Tert-butyl 2,5-diaminobenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13899145
InChI: InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)8-6-7(12)4-5-9(8)13/h4-6H,12-13H2,1-3H3
SMILES:
Molecular Formula: C11H16N2O2
Molecular Weight: 208.26 g/mol

Tert-butyl 2,5-diaminobenzoate

CAS No.:

Cat. No.: VC13899145

Molecular Formula: C11H16N2O2

Molecular Weight: 208.26 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 2,5-diaminobenzoate -

Specification

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
IUPAC Name tert-butyl 2,5-diaminobenzoate
Standard InChI InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)8-6-7(12)4-5-9(8)13/h4-6H,12-13H2,1-3H3
Standard InChI Key ANIREVWMFYABFK-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)C1=C(C=CC(=C1)N)N

Introduction

Structural Characteristics and Molecular Properties

Tert-butyl 2,5-diaminobenzoate belongs to the class of aromatic amines, featuring a benzene ring substituted with two primary amino groups (-NH₂) at the 2 and 5 positions and a tert-butyl ester (-OC(O)C(CH₃)₃) at the 1 position. The molecular formula C₁₁H₁₆N₂O₂ corresponds to a molecular weight of 208.26 g/mol, with a calculated partition coefficient (LogP) of 1.2, indicating moderate hydrophobicity suitable for organic phase reactions.

The tert-butyl group confers steric bulk, enhancing the compound’s stability against hydrolysis compared to methyl or ethyl esters. X-ray crystallography of analogous compounds, such as tert-butyl 3,5-diaminobenzoate, reveals planar aromatic systems with intramolecular hydrogen bonding between amino groups and ester oxygen atoms . This structural motif likely applies to the 2,5 isomer, influencing its reactivity in substitution and condensation reactions.

Synthesis Methods and Optimization

The synthesis of tert-butyl 2,5-diaminobenzoate typically involves a three-step sequence starting from benzoic acid derivatives:

  • Nitration: Introduction of nitro groups at the 2 and 5 positions via mixed acid (H₂SO₄/HNO₃) treatment under controlled temperatures (0–5°C).

  • Reduction: Catalytic hydrogenation using Raney nickel or palladium on carbon converts nitro groups to amines, yielding 2,5-diaminobenzoic acid.

  • Esterification: Reaction with tert-butanol in the presence of acid catalysts (e.g., H₂SO₄ or p-toluenesulfonic acid) forms the tert-butyl ester.

Critical parameters include solvent choice (tetrahydrofuran or dichloromethane for esterification) and reaction time, which impact yields and purity. For instance, prolonged esterification (>12 hours) may lead to tert-butyl group cleavage, necessitating careful monitoring. Alternative routes employing Suzuki-Miyaura coupling for aryl boronic acids have been explored for related diaminobenzoates but require optimization for the 2,5-substituted variant .

Chemical Reactivity and Mechanistic Insights

The compound’s reactivity is dominated by its amino and ester functionalities:

  • Amino Groups: Act as strong electron-donating substituents, activating the benzene ring toward electrophilic aromatic substitution. Reactions with acyl chlorides or sulfonic acids yield amides or sulfonamides, respectively, useful in peptide mimetics.

  • Ester Group: Undergoes hydrolysis under acidic or basic conditions to form 2,5-diaminobenzoic acid. The tert-butyl moiety delays hydrolysis compared to methyl esters, making it advantageous in stepwise syntheses .

In electrophilic substitutions, the amino groups direct incoming electrophiles to the para (4) and ortho (6) positions relative to themselves. For example, bromination in acetic acid produces 4-bromo-2,5-diaminobenzoate as the major product. Density functional theory (DFT) studies on analogous compounds suggest that resonance effects stabilize the transition state, favoring para substitution .

Applications in Pharmaceutical Research

Tert-butyl 2,5-diaminobenzoate is a key precursor in synthesizing triaryl benzimidazoles, a class of compounds with potent antibacterial activity against multidrug-resistant pathogens . Recent studies demonstrate its utility in constructing nonsymmetric benzimidazole scaffolds that evade DNA minor groove binding, reducing eukaryotic cytotoxicity . For example, coupling with 2-methyl-1H-benzimidazole-5-carboxylic acid yields derivatives with minimum inhibitory concentrations (MICs) as low as 0.25 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antibacterial Activity of Diaminobenzoate-Derived Compounds

CompoundMIC vs MRSA (μg/mL)MIC vs VRE (μg/mL)Reference
130.50.25
141.00.25
Vancomycin2.01.0

Comparative Analysis with Structural Analogues

The positional isomerism of amino groups significantly impacts physicochemical and biological properties:

Table 2: Comparison of tert-Butyl Diaminobenzoate Isomers

Property2,5-Diaminobenzoate3,5-Diaminobenzoate3,4-Diaminobenzoate
Molecular FormulaC₁₁H₁₆N₂O₂C₁₁H₁₆N₂O₂C₁₁H₁₆N₂O₂
Amino Group Positions2,53,53,4
LogP1.21.31.1
Antibacterial ActivityHigh (MIC 0.25–1 μg/mL) Moderate Low

The 2,5 isomer’s superior antibacterial efficacy stems from optimal steric and electronic interactions with bacterial targets, whereas 3,5 and 3,4 isomers exhibit reduced potency due to unfavorable binding geometries .

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